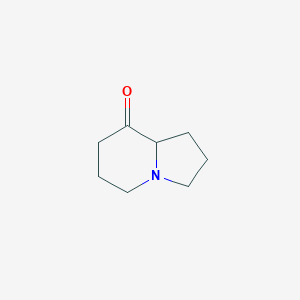

hexahydroindolizin-8(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexahydroindolizin-8(5H)-one is an organic compound belonging to the class of indolizidines These compounds are characterized by a bicyclic structure containing a nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexahydroindolizin-8(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the indolizidine ring system. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: Hexahydroindolizin-8(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block for Synthesis

Hexahydroindolizin-8(5H)-one serves as a crucial building block in the synthesis of more complex organic molecules. Its bicyclic structure allows for the construction of diverse indolizine derivatives, which are important in medicinal chemistry due to their pharmacological properties. The compound's ability to undergo various chemical transformations makes it valuable for creating new compounds with potential therapeutic effects.

Comparison with Similar Compounds

The compound can be compared with other indolizine derivatives such as pumiliotoxins and homopumiliotoxins, which also exhibit significant biological activities. Table 1 summarizes the structural similarities and differences among these compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| This compound | Bicyclic | Enzyme inhibition, receptor binding |

| Pumiliotoxin | Bicyclic | Neurotoxic effects |

| Homopumiliotoxin | Bicyclic | Antimicrobial properties |

Biological Research Applications

Enzyme Inhibition Studies

In biological contexts, this compound has been used to study enzyme inhibition mechanisms. It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating diseases such as cancer and cardiovascular disorders. The compound interacts with voltage-gated calcium channels, influencing muscle contraction and cellular signaling pathways .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including antibacterial and anti-cancer activities. Case studies have demonstrated its effectiveness in modulating cellular responses in different types of cancer cells, highlighting its potential as a therapeutic agent. For instance, a study reported that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines .

Industrial Applications

Agrochemical Production

In the industrial sector, this compound is utilized in the production of agrochemicals. Its structural characteristics make it suitable for developing herbicides and pesticides that target specific biological pathways in pests while minimizing environmental impact. The compound's efficacy in agricultural applications is supported by ongoing research aimed at optimizing its use.

Case

Mecanismo De Acción

The mechanism of action of hexahydroindolizin-8(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

- Pumiliotoxins

- Homopumiliotoxins

- Octahydroindolizin-8-ol

Actividad Biológica

Hexahydroindolizin-8(5H)-one is a bicyclic compound that has garnered interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indolizine family, characterized by a fused bicyclic structure. Its chemical formula is C9H13N, and it exhibits properties that make it a subject of interest in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer). The IC50 values for these compounds ranged from 14 nM to 20 nM, indicating potent activity compared to established chemotherapeutics .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 14 |

| Compound B | KB-V1 | 20 |

| Compound C | A549 | 22 |

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. In particular, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Table 2: Antimicrobial Activity of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways in microbes .

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study investigated the anticancer efficacy of this compound derivatives in a mouse model bearing MCF-7 tumors. The results showed a significant reduction in tumor size compared to control groups treated with saline. Histological analysis indicated increased apoptosis within tumor tissues, corroborating the in vitro findings regarding cytotoxicity .

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another study focused on the antimicrobial activity of this compound against drug-resistant strains of Staphylococcus aureus. The compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains and suggesting potential for use in combination therapies .

Propiedades

IUPAC Name |

2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKISQBVVUHMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCCN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547597 |

Source

|

| Record name | Hexahydroindolizin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2407-98-9 |

Source

|

| Record name | Hexahydroindolizin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.